molecular formula C11H15N3O2 B1597371 2-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 38029-97-9

2-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No.: B1597371
CAS No.: 38029-97-9
M. Wt: 221.26 g/mol
InChI Key: IKHWOUUYKLSAGZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Pharmaceutical and Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)nicotinic acid and its derivatives are significantly explored in pharmaceutical research. For instance, nicotinic acid, a key component, has been utilized as a lipid-lowering agent for treating hypertriglyceridemia by inhibiting lipolysis in adipose tissue (Athimoolam & Natarajan, 2007). Further, nicotinic acid has been investigated for its role in mediating anti-lipolytic effects through specific receptors in adipose tissue, highlighting its potential in lipid regulation (Tunaru et al., 2003).

2. Chemical Synthesis and Industrial Applications

The compound has relevance in chemical synthesis, particularly in the production of nicotinic acid. A practical synthesis method for related compounds, like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been developed, showing potential for large-scale industrial applications (Koroleva et al., 2012). Additionally, sustainable methods for nicotinic acid synthesis are being researched to improve environmental impact and efficiency (Mari, 2016).

3. Biochemical and Molecular Studies

The molecule plays a role in biochemical research, particularly in understanding receptor-mediated physiological effects. For example, its interaction with GPR109A receptors in immune cells has been studied to explore its anti-inflammatory and lipid-modifying effects, relevant in atherosclerosis treatment (Lukasova et al., 2011). This highlights the compound's significance in understanding cellular mechanisms and potential therapeutic applications.

4. Material Science and Green Chemistry

Research in green chemistry and materials science also features this compound, focusing on eco-friendly production methods and applications in catalyst design. The development of novel nicotinic acid-based materials and catalysts for industrial processes is an area of active research, emphasizing the compound's versatility and applicability in sustainable practices (Tamaddon & Azadi, 2018).

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWOUUYKLSAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191445
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-97-9
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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